molecular formula C16H17N5O B12459470 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B12459470
M. Wt: 295.34 g/mol
InChI Key: BYZNOMUZAWIDAN-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . This method is efficient and yields the desired heterocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and pyrimidine derivatives, such as:

Uniqueness

What sets 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one apart is its unique combination of quinazoline and pyrimidine rings, which can confer distinct biological activities and make it a valuable compound for drug development and other scientific research applications.

Biological Activity

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a heterocyclic compound notable for its complex structure and potential biological activities. This compound integrates both quinazoline and pyrimidine moieties, which contribute to its pharmacological properties. The molecular formula is C14H16N4O, with a molecular weight of 281.32 g/mol. Its unique chemical structure positions it as a candidate for various therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The compound features:

  • Quinazoline moiety : Known for its role in inhibiting enzymes related to cancer progression.
  • Pyrimidine ring : Contributes to the compound's ability to interact with biological targets.

The presence of two methyl groups on the quinazoline ring and additional methyl substitutions on the pyrimidine ring enhances its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : Involves the reaction of suitable precursors under basic conditions.
  • Condensation Reactions : Utilizing appropriate amines and carbonyl compounds to form the desired heterocyclic structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and cancer cell proliferation.
  • Anti-inflammatory Properties : The quinazoline component is associated with reducing inflammation in various models.
  • Antimicrobial Effects : Similar compounds have shown effectiveness against various bacterial strains.

Interaction Studies

Interaction studies have shown that this compound can interact with several biological targets, including enzymes involved in metabolic pathways. Techniques such as molecular docking and binding affinity assays are crucial for understanding its mechanism of action.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-[(4-methylquinazolin-2-yl)amino]-5-methylpyrimidin-4(1H)-oneC13H14N4OLacks dimethyl substitution on quinazolineModerate antitumor activity
2-(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-oneC14H16N4ODifferent methyl substitution patternEnhanced enzyme inhibition
6-Methyl-2-(3-methylquinazolin-2-yl)amino-pyrimidin-4(3H)-oneC13H15N3OContains a different methyl group arrangementAntibacterial properties

The specific methyl substitutions in this compound may influence its biological activity and pharmacokinetics compared to these similar compounds.

Case Studies

Recent studies have focused on the antitumor effects of this compound in various cancer cell lines. For instance:

  • Breast Cancer Models : Demonstrated significant inhibition of cell proliferation at micromolar concentrations.
  • Diabetes Research : Showed potential for regulating glucose levels by inhibiting DPP-IV activity.

These findings suggest that further research could lead to valuable therapeutic applications in oncology and diabetes management.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N5O/c1-8-5-6-12-11(4)18-15(19-13(12)7-8)21-16-17-10(3)9(2)14(22)20-16/h5-7H,1-4H3,(H2,17,18,19,20,21,22)

InChI Key

BYZNOMUZAWIDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)C

Origin of Product

United States

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